molecular formula C9H12BFO3 B3251848 2-Ethoxy-6-fluoro-4-methylphenylboronic acid CAS No. 2121513-45-7

2-Ethoxy-6-fluoro-4-methylphenylboronic acid

Cat. No.: B3251848
CAS No.: 2121513-45-7
M. Wt: 198 g/mol
InChI Key: KYQAQMWBJWTQON-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluoro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C9H12BFO3. It is a substituted phenylboronic acid, where the phenyl ring is substituted with ethoxy, fluoro, and methyl groups. This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions .

Scientific Research Applications

2-Ethoxy-6-fluoro-4-methylphenylboronic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises against eating, drinking, or smoking when using this product, and recommends washing hands and face thoroughly after handling .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with palladium catalysts and organic groups in these reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, 2-Ethoxy-6-fluoro-4-methylphenylboronic acid likely undergoes transmetalation, a process where it transfers its organic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, contributing to the synthesis of complex organic compounds .

Biochemical Pathways

In the context of suzuki-miyaura coupling reactions, the compound contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of organic molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This contributes to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of oxidizing or reducing agents .

Biochemical Analysis

Biochemical Properties

2-Ethoxy-6-fluoro-4-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with enzymes that have active sites containing serine or threonine residues. The boronic acid moiety forms a covalent bond with the hydroxyl group of these residues, leading to enzyme inhibition. For example, this compound has been shown to inhibit serine proteases, which are enzymes that cleave peptide bonds in proteins . This interaction is reversible, allowing the compound to act as a competitive inhibitor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter gene expression by inhibiting transcription factors that regulate the expression of specific genes. In terms of cellular metabolism, this compound can impact the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound binds to the active sites of enzymes, particularly those with serine or threonine residues, through its boronic acid moiety. This binding results in enzyme inhibition by blocking the active site and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity. This compound may also affect enzyme activity by inducing conformational changes that impact enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are dependent on the concentration and exposure duration of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a selective enzyme inhibitor with minimal adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis, the citric acid cycle, and amino acid metabolism . By modulating enzyme activity, this compound can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis. Additionally, this compound may interact with cofactors such as NAD+ and FAD, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can be targeted to the mitochondria, influencing metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-fluoro-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-methylphenylboronic acid
  • 2-Fluoro-4-methylphenylboronic acid
  • 2-Ethoxy-6-fluorophenylboronic acid

Uniqueness

2-Ethoxy-6-fluoro-4-methylphenylboronic acid is unique due to the presence of both ethoxy and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable building block in organic synthesis. The fluoro group enhances the compound’s stability and reactivity, while the ethoxy group provides additional functionalization options .

Properties

IUPAC Name

(2-ethoxy-6-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(11)9(8)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQAQMWBJWTQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224216
Record name Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-45-7
Record name Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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